5-Bromo-7-methoxychroman-4-one
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Overview
Description
5-Bromo-7-methoxychroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the chromanone skeleton. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Mechanism of Action
Target of Action
Chromanone derivatives, to which this compound belongs, have been associated with a wide range of biological activities .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methoxychroman-4-one, like other chromanone derivatives, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, and antimicrobial effects . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Given its structural similarity to chromanone, it may exert its effects through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxychroman-4-one typically involves the bromination of 7-methoxychroman-4-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxychroman-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
5-Bromo-7-methoxychroman-4-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
7-Methoxychroman-4-one: Lacks the bromine atom at the 5th position.
5-Bromo-4-chromanone: Lacks the methoxy group at the 7th position.
Chroman-4-one: Lacks both the bromine and methoxy substituents.
Uniqueness
5-Bromo-7-methoxychroman-4-one is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold in drug design and development, offering opportunities for the creation of novel compounds with improved pharmacological properties.
Properties
IUPAC Name |
5-bromo-7-methoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRTABSJHTAKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCO2)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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